molecular formula C12H13N3O B1483696 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098070-10-9

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483696
CAS RN: 2098070-10-9
M. Wt: 215.25 g/mol
InChI Key: SYIMSLAYPFSQDB-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Pyrazoles are important in medicinal chemistry due to their presence in various pharmaceutical drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The exact method can vary depending on the specific substituents on the pyrazole ring .


Molecular Structure Analysis

The pyrazole ring is planar and aromatic. It has two nitrogen atoms in the ring, which can participate in hydrogen bonding. The presence of various substituents can significantly influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including alkylation, acylation, and halogenation, depending on the substituents present on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole derivative would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point can be influenced by the substituents on the pyrazole ring .

Scientific Research Applications

Catalytic Applications

Compounds with pyrazole and pyridine moieties have been investigated for their catalytic properties. For instance, complexes derived from pyrazolyl and pyridine ligands have been active catalysts for the transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on transfer hydrogenation reactions (Magubane et al., 2017).

Synthesis of Heterocyclic Compounds

Research into the synthesis of pyrazolo[3,4-b]pyridines and related structures has yielded a variety of compounds with potential pharmaceutical applications. For example, ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate, showcasing a method for constructing pyrazolopyridine derivatives with potential for further functionalization (Maqbool et al., 2013).

Antimicrobial and Anticancer Activity

Novel pyrazole-based heterocycles have been synthesized and evaluated for their biological activities. One study synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and evaluated their antimicrobial activity against common pathogenic bacteria, indicating the potential of these compounds as antibacterial agents (Asif et al., 2021). Another study focused on pyrazolylpyridines, which were tested as anticancer agents, revealing high activity against human hepatocellular carcinoma cell lines, thus highlighting their potential as anticancer compounds (Abdallah et al., 2017).

Synthesis and Functionalization Techniques

Innovative synthetic methods have been developed to construct pyrazolo[3,4-b]pyridine derivatives and other related heterocycles, which are crucial for expanding the library of compounds for further biological and chemical property evaluation. For example, novel methods for the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions have been reported, showing efficiency in synthesizing these compounds with potential for antitumor and antimicrobial activities (El-Borai et al., 2012).

Mechanism of Action

The mechanism of action of a pyrazole derivative would depend on its specific structure and the target it interacts with. For example, some pyrazole derivatives are used as inhibitors for enzymes like cyclooxygenase .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its specific structure. Some pyrazole derivatives could be harmful if swallowed, inhaled, or come into contact with skin .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on developing new synthetic methods, studying their biological activity, and optimizing their properties for pharmaceutical applications .

properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-10-9-12(14-15(10)7-8-16)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIMSLAYPFSQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

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